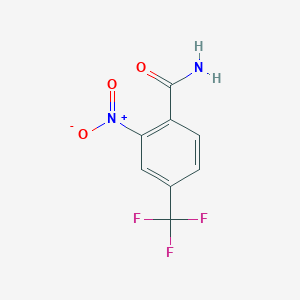

2-Nitro-4-(trifluoromethyl)benzamide

Description

Significance of Benzamide (B126) Derivatives in Chemical Science

Benzamide, the simplest amide derivative of benzoic acid, and its substituted analogues form a cornerstone of medicinal chemistry. google.com The benzamide scaffold is recognized as a "pharmacophore," a molecular framework that is crucial for a drug's biological activity. This is due to the amide group's ability to form stable hydrogen bonds with biological targets such as enzymes and receptors.

Derivatives of benzamide have demonstrated a vast array of pharmacological activities. They are integral to the development of drugs with applications including:

Anticancer agents google.com

Antimicrobial and antifungal treatments google.com

Anti-inflammatory and analgesic drugs google.com

Antidepressant and anticonvulsant medications google.com

Antidiabetic therapies google.com

The stability and relative ease of synthesis from commercially available materials further enhance the utility of benzamides as foundational structures in drug discovery and development. google.com Research has shown that specific substitutions on the benzene (B151609) ring can fine-tune the biological activity, leading to the creation of highly potent and selective therapeutic agents. nih.gov For instance, a series of N-substituted benzamide derivatives based on the structure of Entinostat (MS-275) have been synthesized and evaluated for their antitumor activities. sigmaaldrich.cn

Importance of Fluorinated Organic Compounds in Contemporary Research

The introduction of fluorine atoms into organic molecules, a field known as organofluorine chemistry, has revolutionized pharmaceutical and materials science. nih.govmdpi.com Fluorine's unique properties, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, impart significant changes to the physicochemical and biological characteristics of the parent molecule. nih.govresearchgate.net

Key advantages of incorporating fluorine include:

Enhanced Metabolic Stability: The strength of the C-F bond can block metabolic pathways, leading to a longer half-life and improved efficacy of drugs. nih.gov

Increased Lipophilicity: Fluorination can increase a molecule's ability to pass through cell membranes, improving its bioavailability and interaction with biological targets. nih.gov

Modulated Bioactivity: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, influencing how a molecule binds to its target. nih.gov

It is estimated that approximately 20-25% of all commercial pharmaceuticals contain at least one fluorine atom, and this percentage is on the rise. nih.gov This underscores the critical role of fluorinated compounds in addressing a wide range of medical needs, from antidepressants like Fluoxetine (Prozac) to anticancer drugs such as 5-fluorouracil. mdpi.comresearchgate.net

Overview of Research Trajectories for 2-Nitro-4-(trifluoromethyl)benzamide

Research involving this compound and its close structural relatives is primarily focused on its utility as a key building block for the synthesis of advanced, biologically active molecules. The specific combination of a nitro group, a trifluoromethyl group, and a benzamide core makes it a valuable precursor in several key areas of drug discovery.

Antitubercular Agents: A major research trajectory for this class of compounds is in the development of novel treatments for tuberculosis (TB). Derivatives such as 2-chloro-3-nitro-5-(trifluoromethyl)benzamide (B3034784) serve as critical precursors for the synthesis of 8-nitro-6-(trifluoromethyl)benzo-1,3-thiazin-4-ones (BTZs). nih.gov These BTZs are a promising new class of antitubercular agents that target the essential mycobacterial enzyme DprE1. nih.govnih.gov The lead compounds from this class, BTZ043 and Macozinone (PBTZ169), have advanced to clinical trials, highlighting the significance of their synthetic precursors. nih.gov Research has specifically explored N-alkyl-3-nitro-5-trifluoromethylbenzamides, which are simplifications of other active derivatives, for their potent antitubercular activities. nih.gov

CETP Inhibitors: Trifluoromethyl benzamides are also being investigated as potential inhibitors of the Cholesteryl Ester Transfer Protein (CETP). nih.govresearchgate.net CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL), and its inhibition is a therapeutic strategy for raising HDL levels to combat hyperlipidemia and atherosclerosis. nih.gov Studies have shown that novel trifluoromethyl benzamide derivatives can effectively inhibit CETP, with their hydrophobic and aromatic features playing a key role in binding to the protein's active site. nih.govresearchgate.net

Anticancer Research: The structural motifs present in this compound are also relevant in the design of new anticancer agents. Research into aryl-urea derivatives containing trifluoromethyl groups has shown promising results against various human cancer cell lines. nih.gov These studies investigate how the inclusion of such groups influences the biological activity of the compounds, with some derivatives showing greater potency than existing reference drugs like Doxorubicin against specific cancer cell lines. nih.gov

The primary role of this compound in research is therefore as an intermediate, enabling the construction of more complex molecules with potent biological activities. Its synthesis is often a key step in multi-step reaction sequences aimed at producing these advanced therapeutic candidates. For instance, it can be prepared via the hydrolysis of 2-nitro-4-(trifluoromethyl)benzonitrile (B1329358). researchgate.net This nitrile itself is a crucial intermediate, synthesized from precursors like 2-nitro-4-(trifluoromethyl)benzaldehyde (B33803). google.com

Data Tables

Below are interactive tables summarizing the properties of this compound and its related precursors.

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 22227-55-0 | synquestlabs.com |

| Molecular Formula | C₈H₅F₃N₂O₃ | synquestlabs.com |

| Molecular Weight | 234.134 g/mol | synquestlabs.com |

Table 2: Properties of Key Precursors

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

|---|---|---|---|---|

| 2-Nitro-4-(trifluoromethyl)benzoic acid | 320-94-5 | C₈H₄F₃NO₄ | 235.12 | 134-138 |

| 2-Nitro-4-(trifluoromethyl)benzonitrile | 778-94-9 | C₈H₃F₃N₂O₂ | 216.12 | 44-47 |

Structure

3D Structure

Properties

IUPAC Name |

2-nitro-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O3/c9-8(10,11)4-1-2-5(7(12)14)6(3-4)13(15)16/h1-3H,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIDIBDAQJHIRBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379690 | |

| Record name | 2-nitro-4-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22227-55-0 | |

| Record name | 2-nitro-4-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Nitro 4 Trifluoromethyl Benzamide and Its Precursors

Classical Synthesis Routes to 2-Nitro-4-(trifluoromethyl)benzamide

Traditional methods for the synthesis of this compound primarily involve the functional group transformation of closely related precursors. These routes are well-established and offer reliable pathways to the target molecule.

Hydrolysis of 2-Nitro-4-(trifluoromethyl)benzonitrile (B1329358): Base and Acid Catalyzed Approaches

The hydrolysis of the nitrile group in 2-Nitro-4-(trifluoromethyl)benzonitrile to a primary amide is a fundamental and widely utilized transformation for the synthesis of this compound. google.com This reaction can be effectively catalyzed by both acids and bases. google.com

Base-Catalyzed Hydrolysis: In a typical base-catalyzed approach, 2-Nitro-4-(trifluoromethyl)benzonitrile is treated with an inorganic base, such as potassium hydroxide, in an aqueous medium. google.com The reaction temperature is a critical parameter, with a range of 55°C to 65°C being optimal when using potassium hydroxide. google.com The amount of water used as a solvent is also important, with a ratio of 5-50 liters per kilogram of the starting nitrile recommended to maintain a suitable pH for the hydrolysis to proceed efficiently. google.com This method is noted for its high selectivity, yielding high-purity this compound with minimal impurity formation. google.com

Acid-Catalyzed Hydrolysis: Alternatively, the hydrolysis can be achieved under acidic conditions. google.com Sulfuric acid is a commonly employed catalyst for this transformation. google.comrsc.orgznaturforsch.com The reaction typically involves heating a mixture of 2-Nitro-4-(trifluoromethyl)benzonitrile and sulfuric acid to temperatures between 90°C and 100°C. google.com Post-reaction workup involves extraction, washing, and concentration to isolate the desired amide. google.com It has been observed that while sulfuric acid is effective, other acids like concentrated hydrochloric acid are less so, showing minimal to no hydrolysis under similar conditions. google.com The mechanism of acid-catalyzed nitrile hydrolysis generally involves the initial protonation of the nitrogen atom, followed by a rate-determining attack of a water molecule on the carbon atom of the nitrile group. rsc.org

| Parameter | Base-Catalyzed Hydrolysis | Acid-Catalyzed Hydrolysis |

| Catalyst | Inorganic Base (e.g., Potassium Hydroxide) google.com | Sulfuric Acid google.com |

| Temperature | 55-65°C (with KOH) google.com | 90-100°C google.com |

| Solvent | Water google.com | Sulfuric Acid (acts as solvent and catalyst) google.com |

| Key Feature | High selectivity and purity of product. google.com | Effective for conversion, but requires careful temperature control. google.com |

Conversion of 2-Chloro-3-nitro-5-(trifluoromethyl)benzoyl Chloride with Ammonia (B1221849)

Another classical route involves the amination of an activated carboxylic acid derivative. Specifically, 2-Chloro-3-nitro-5-(trifluoromethyl)benzoyl chloride is reacted with a concentrated ammonia solution to yield 2-Chloro-3-nitro-5-(trifluoromethyl)benzamide (B3034784). nih.gov This method is a two-step process starting from 2-chloro-5-(trifluoromethyl)benzonitrile, which is first nitrated and then converted to the acid chloride using thionyl chloride before the final reaction with ammonia. nih.gov This pathway is particularly relevant in the synthesis of precursors for antitubercular agents. nih.gov

Advanced Synthetic Pathways for Related Intermediates

The synthesis of precursors for this compound often requires more complex and advanced synthetic strategies. These pathways are crucial for accessing the necessary building blocks with the desired substitution patterns.

Preparation of 2-Nitro-4-(trifluoromethyl)benzonitrile from 2-Nitro-4-(trifluoromethyl)benzaldehyde (B33803) via Oxime Dehydration

A notable pathway to the key intermediate, 2-Nitro-4-(trifluoromethyl)benzonitrile, starts from 2-Nitro-4-(trifluoromethyl)benzaldehyde. google.com This process involves a two-step sequence:

Oxime Formation: The aldehyde is first reacted with hydroxylamine (B1172632) hydrochloride in the presence of an inorganic base and water as the solvent. google.com This reaction is typically conducted at a controlled temperature of 0-20°C to form 2-nitro-4-(trifluoromethyl)benzaldehyde oxime. google.com

Dehydration: The resulting oxime is then subjected to a dehydration reaction to form the nitrile. google.com This step is carried out in acetonitrile, using acetic anhydride (B1165640) as a dehydrating agent and a nickel composite catalyst (a combination of nickel acetate (B1210297) and Raney nickel). google.com This catalytic system is reported to enhance reaction selectivity and product yield. google.com

| Reactant | Reagents | Intermediate/Product | Conditions |

| 2-Nitro-4-(trifluoromethyl)benzaldehyde | Hydroxylamine hydrochloride, inorganic base | 2-Nitro-4-(trifluoromethyl)benzaldehyde oxime | Water, 0-20°C google.com |

| 2-Nitro-4-(trifluoromethyl)benzaldehyde oxime | Acetic anhydride, Nickel composite catalyst | 2-Nitro-4-(trifluoromethyl)benzonitrile | Acetonitrile, heating google.com |

Nitration of Halogenated Benzotrifluorides for Nitro-Trifluoromethylated Aromatic Intermediates

The introduction of a nitro group onto a halogenated benzotrifluoride (B45747) ring is a fundamental step in creating key intermediates. google.com The nitration of meta-substituted halogenated benzotrifluorides, such as m-chlorobenzotrifluoride, surprisingly leads to the formation of ortho- and para-nitro products relative to the trifluoromethyl group, rather than the expected meta-nitro product. google.com This directive effect is crucial for synthesizing precursors like 3-chloro-6-nitro-1-benzotrifluoride. google.com The reaction is typically carried out using a nitrating agent like nitric acid, often in the absence of a cosolvent like sulfuric acid, which can sometimes favor the formation of other isomers. google.comgoogle.com The temperature is generally kept low, between -40°C and 50°C, to control the regioselectivity of the reaction. google.com

The resulting nitro-halogenated benzotrifluorides are versatile intermediates. For instance, 3-nitro-4-chlorobenzotrifluoride can be converted to 2-nitro-4-(trifluoromethyl)benzonitrile through a cyanation reaction using a cyanide source like sodium cyanide or cuprous cyanide, often in the presence of catalysts such as cuprous bromide and an ionic liquid in a solvent like N-methyl-2-pyrrolidone at elevated temperatures (185-195°C). patsnap.comgoogle.com

Arylation of Hydrazones with Activated Fluoro-nitro-trifluoromethylated Benzenes

The arylation of hydrazones represents a more advanced strategy for creating carbon-nitrogen bonds, leading to complex nitrogen-containing molecules. nih.govnih.gov While direct arylation of hydrazones with this compound itself is not the primary focus, the underlying chemistry of reacting nucleophilic hydrazones with activated aromatic systems is relevant. Trifluoromethylated hydrazones are recognized as valuable building blocks in synthetic chemistry. nih.govbeilstein-journals.org

Research has demonstrated the defluoroalkylation of trifluoromethylarenes with hydrazones, a process that proceeds via a radical chain mechanism. nih.gov This reaction allows for the formation of β-difluorobenzylic hydrazines from a variety of CF3-arenes and hydrazones. nih.gov This type of transformation highlights the reactivity of trifluoromethylated aromatic compounds and their potential to engage in novel bond-forming reactions with nitrogen-based nucleophiles like hydrazones, paving the way for the synthesis of structurally diverse and potentially bioactive molecules. nih.gov

Stereoselective Synthesis and Chiral Induction in Related Derivatives

The introduction of chirality is a critical aspect of modern synthetic chemistry, particularly in the synthesis of pharmacologically active compounds. For derivatives related to this compound, stereocenters can be introduced via methods such as the enantioselective formation of cyanohydrins from aldehyde precursors.

The enantioselective addition of a cyanide group to an aldehyde, such as a trifluoromethyl-substituted benzaldehyde, is a powerful method for creating a chiral center. This transformation is often facilitated by chiral catalysts, particularly enzymes like hydroxynitrile lyases (HNLs) or lipases. d-nb.inforsc.org

The enzyme-catalyzed reaction is an equilibrium process that must compete with the non-selective, base-catalyzed chemical addition of cyanide to the carbonyl group. rsc.org To achieve high enantiomeric excess (ee), the non-enzymatic background reaction must be suppressed. rsc.org A common strategy is to perform the reaction at a low pH (typically below 5.0), which slows the chemical reaction rate without completely deactivating the enzyme. d-nb.inforsc.org

Biphasic reaction systems are frequently employed to handle substrates with poor water solubility. rsc.org In such a setup, the enzyme resides in the aqueous phase at a low pH, while the aldehyde substrate is dissolved in an organic solvent. rsc.org This approach allows for high substrate loading while minimizing the racemic background reaction. rsc.org For instance, the reaction of certain aldehydes in a biphasic system at 0°C has yielded cyanohydrins with up to 92% ee. rsc.org The choice of organic solvent can also be critical; in one case, switching from ethyl acetate to diisopropyl ether increased the enantiomeric excess from 14% to 82%. d-nb.info

Table 1: Factors Influencing Enantioselectivity in Cyanohydrin Formation

| Factor | Description | Impact on Stereoselectivity |

| Catalyst | Enzymes such as hydroxynitrile lyases (HNLs) or lipases are used to catalyze the stereoselective addition of cyanide. d-nb.inforsc.org | The choice of (R)- or (S)-selective HNL determines the chirality of the resulting cyanohydrin. rsc.org |

| pH | The reaction is typically conducted at a pH below 5.0. d-nb.inforsc.org | Lowering the pH suppresses the non-catalyzed, racemic addition of HCN, thereby increasing the enantiomeric excess of the desired product. d-nb.inforsc.org |

| Reaction Medium | Biphasic systems (organic/aqueous) or different organic solvents can be used. d-nb.inforsc.org | Optimizes substrate solubility and can significantly enhance enantiomeric excess by minimizing the uncatalyzed reaction. d-nb.inforsc.org |

| Temperature | Lower temperatures are often beneficial. rsc.org | Can help to suppress the non-selective background reaction. rsc.org |

Influence of Hydrolysis Conditions on Stereochemistry Retention

Once the chiral cyanohydrin is formed, it is often converted to an α-hydroxy acid or other derivative through hydrolysis. The conditions of this hydrolysis step are crucial for preserving the stereochemical integrity of the chiral center.

The stability of the stereocenter during hydrolysis is highly dependent on whether the hydroxyl group of the cyanohydrin is protected. O-protected cyanohydrins demonstrate a high degree of stereochemical retention when hydrolyzed to the corresponding α-hydroxy carboxylic acids under either acidic or basic conditions. d-nb.info In contrast, the hydrolysis of unprotected cyanohydrins, particularly under acidic catalysis, can lead to partial or complete racemization. d-nb.info

Recent studies have explored anchimeric assistance in cyanohydrin hydrolysis, where neighboring functional groups participate intramolecularly. researchgate.netscispace.comnih.gov For example, the hydrolysis of cyanohydrins derived from β-keto acids is accelerated by the neighboring carboxylic acid group at a pH below 7. researchgate.netscispace.comnih.gov Conversely, for γ-keto-alcohols, the neighboring hydroxyl group facilitates hydrolysis at a pH above 7. researchgate.netscispace.comnih.gov This intramolecular participation can influence the reaction pathway and the stability of the chiral center under specific ambient conditions.

Emerging Synthetic Techniques and Process Development

The industrial synthesis of aromatic compounds like this compound relies on efficient and safe manufacturing processes. Modern techniques such as electrochemical reductions and continuous flow systems offer significant advantages over traditional batch methods.

The reduction of a nitro group to an amine is a key transformation in the synthesis of aniline (B41778) precursors. Electrochemical methods are emerging as a cleaner, safer, and more efficient alternative to traditional chemical reductions that often require harsh reagents, expensive metal catalysts (e.g., Palladium), or high pressures and temperatures. acs.org

A robust and scalable electrochemical workflow has been developed for the synthesis of 3-trifluoromethylanilines from their corresponding nitrobenzotrifluorides. acs.orgacs.org This process utilizes a divided electrolysis cell to prevent the oxidative degradation of the aniline product. acs.org The reduction is performed in a sulfuric acid/methanolic medium. acs.orgacs.org The methanol (B129727) improves the solubility of the nitroaromatic starting material, while the sulfuric acid provides the necessary protons for the reduction and maintains a constant pH. acs.org

A key innovation in this process is the precipitation of the product as 3-trifluoromethylanilinium bisulfate. acs.org This facilitates easy separation and downstream processing. acs.org The methodology has been successfully translated from a small-scale batch setup to a continuous flow electrolysis system, enabling the production of up to 107 grams of the target compound per run and demonstrating its scalability for industrial applications. acs.org This electrochemical approach avoids the need for metal catalysts and filtration of activated carbon, offering a more sustainable pathway. researchgate.net

Table 2: Key Parameters for Electrochemical Reduction of Nitrobenzotrifluorides

| Parameter | Description | Purpose |

| Cell Type | Divided electrolysis cell (e.g., with a Nafion membrane). acs.org | Prevents the newly formed, oxidation-prone aniline from being re-oxidized at the anode. acs.org |

| Electrolyte | 2 M H₂SO₄ in an aqueous/methanolic medium. acs.orgacs.org | Provides H⁺ for the reduction, maintains pH, and the methanol improves substrate solubility. acs.org |

| Product Isolation | Precipitation as anilinium bisulfate salt. acs.org | Simplifies downstream processing and product purification. acs.org |

| Process Mode | Batch or continuous flow. acs.org | Continuous flow allows for safe, multigram-scale synthesis. acs.org |

Continuous Flow Nitration Systems in Aromatic Synthesis

Nitration is a fundamental reaction for introducing a nitro group onto an aromatic ring, such as trifluoromethylbenzene. researchgate.net However, aromatic nitration using mixed acid (HNO₃/H₂SO₄) is a highly exothermic and often heterogeneous reaction, posing significant safety and control challenges in traditional batch reactors. soton.ac.ukewadirect.com Localized excesses of nitric acid can create "hot spots," leading to dangerous thermal runaways and the formation of unwanted by-products from secondary nitrations. soton.ac.uk

Continuous flow microreactors provide a superior solution for managing these risks. soton.ac.uk Their high surface-area-to-volume ratio allows for excellent heat and mass transfer, enabling precise temperature control and preventing the formation of hot spots. soton.ac.uk This enhanced control leads to improved safety, higher selectivity, and greater efficiency. soton.ac.ukresearchgate.net

In a continuous flow system for the nitration of an aromatic substrate, the reactants are continuously pumped and mixed within a microchannel or packed-bed reactor. soton.ac.ukresearchgate.net For the nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid, optimal conditions were found to be a temperature of 308 K and specific molar ratios of the mixed acids, achieving 83% conversion and 80% selectivity. soton.ac.uk Similarly, the continuous flow nitration of trifluoromethoxybenzene has been optimized and scaled up to produce kilograms of product per hour. researchgate.net The use of microreactors has been shown to complete nitration reactions within seconds with high selectivity, a significant improvement over batch processes. soton.ac.uk

Chemical Reactivity and Transformation Studies of 2 Nitro 4 Trifluoromethyl Benzamide

Functional Group Transformations of the Amide Moiety

The amide group of 2-Nitro-4-(trifluoromethyl)benzamide can undergo several transformations, yielding a variety of valuable derivatives.

Hydrolysis to Carboxylic Acid Derivatives

The hydrolysis of the amide functionality in this compound to its corresponding carboxylic acid, 2-Nitro-4-(trifluoromethyl)benzoic acid, is a fundamental transformation. This reaction can be achieved under either acidic or basic conditions. google.com

Under acidic conditions, concentrated mineral acids are often employed. For instance, hydrolysis can be carried out using concentrated hydrochloric or hydrobromic acid at reflux temperatures. google.com The use of concentrated acid is crucial for the efficiency of the reaction. google.com In a patented process, the hydrolysis of the related 2-nitro-4-trifluoromethylbenzonitrile to 2-nitro-4-trifluoromethylbenzoic acid is effectively conducted with concentrated hydrochloric or hydrobromic acid. google.com When using hydrochloric acid, the reaction may be performed under pressure to prevent the loss of hydrogen chloride gas. google.com

Base-catalyzed hydrolysis is also a viable method. google.com This typically involves heating the amide with an inorganic base in an aqueous solution. google.com The initial product is the salt of the carboxylic acid, which upon acidification, yields 2-Nitro-4-(trifluoromethyl)benzoic acid. google.com Careful control of reaction conditions, such as the concentration of the base and the reaction temperature, is necessary to favor the formation of the carboxylic acid over the partial hydrolysis product, the amide. google.com

Table 1: Conditions for Hydrolysis of this compound Derivatives

| Starting Material | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Nitro-4-(trifluoromethyl)benzonitrile (B1329358) | Concentrated Hydrochloric Acid | Reflux, Autogenous Pressure (~180 psi), ~125°C, ≤ 15 hours | 2-Nitro-4-(trifluoromethyl)benzoic acid | google.com |

| 2-Nitro-4-(trifluoromethyl)benzonitrile | Constant Boiling Hydrobromic Acid (48%) | Reflux, ~125°C, 24-36 hours | 2-Nitro-4-(trifluoromethyl)benzoic acid | google.com |

| 2-Nitro-4-(trifluoromethyl)benzonitrile | Inorganic Base and Water | - | This compound | google.com |

| 2-Nitro-4-(trifluoromethyl)benzonitrile | Sulfuric Acid | - | This compound | google.com |

Alcoholysis to Ester Derivatives

The conversion of this compound to its corresponding ester derivatives can be accomplished through alcoholysis. A patented method describes the reaction of this compound with a sulfuric acid-methanol solution to produce methyl 2-nitro-4-(trifluoromethyl)benzoate. google.com This process highlights a direct route from the amide to the ester, which is a valuable transformation in organic synthesis.

Table 2: Alcoholysis of this compound

| Amide | Reagent | Product | Reference |

|---|---|---|---|

| This compound | Sulfuric acid-methanol solution | Methyl 2-nitro-4-(trifluoromethyl)benzoate | google.com |

Derivatization via N-Substituted Benzamides (e.g., N-(arylcarbamothioyl)benzamides)

The amide nitrogen of benzamides can be derivatized to form N-substituted products. A notable class of such derivatives are N-(arylcarbamothioyl)benzamides. The synthesis of these compounds often involves the reaction of a benzoyl isothiocyanate intermediate with a primary aromatic amine. nih.gov For example, 2-((4-ethylphenoxy)methyl)benzoyl isothiocyanate, generated in situ from the corresponding benzoyl chloride and ammonium (B1175870) thiocyanate (B1210189), reacts with various substituted anilines to yield a series of N-(substituted-phenylcarbamothioyl) benzamides. nih.gov This synthetic strategy can be applied to 2-Nitro-4-(trifluoromethyl)benzoyl chloride to produce the corresponding N-(arylcarbamothioyl)-2-nitro-4-(trifluoromethyl)benzamides. These derivatives have been investigated for their biological activities. nih.gov

A related synthesis involves the reaction of 2-thioxo-substituted-1,3-benzoxazines with benzylamine (B48309) in the presence of sodium bicarbonate to yield N-(benzyl carbamothioyl)-2-hydroxy substituted benzamides. nih.gov

Table 3: Synthesis of N-Substituted Benzamide (B126) Derivatives

| Reactant 1 | Reactant 2 | Product Type | Reference |

|---|---|---|---|

| 2-((4-ethylphenoxy)methyl)benzoyl isothiocyanate | Substituted primary aromatic amines | N-(substituted-phenylcarbamothioyl) benzamides | nih.gov |

| 2-thioxo-substituted-1,3-benzoxazines | Benzylamine | N-(benzyl carbamothioyl)-2-hydroxy substituted benzamides | nih.gov |

Nitrogen Deletion Chemistry for Skeletal Editing

A novel and powerful transformation in modern synthetic chemistry is skeletal editing, which involves the precise insertion or deletion of atoms within a molecular framework. nih.govresearchgate.net Nitrogen deletion reactions, in particular, offer a unique strategy for modifying molecular structures by removing a nitrogen atom and forming a new carbon-carbon bond. nih.govd-nb.info This has been demonstrated with secondary amines using N-pivaloyloxy-N-alkoxyamides as reagents. d-nb.infonih.gov The reaction proceeds through an isodiazene intermediate that extrudes dinitrogen gas (N₂), leading to the formation of a C-C bond. nih.gov While direct application to this compound itself is not explicitly detailed, the underlying principle of using anomeric amides for nitrogen deletion presents a potential, albeit theoretical, pathway for skeletal editing of related secondary amine derivatives. nih.govd-nb.info This approach could enable significant structural modifications, such as ring contractions in cyclic amines. nih.gov

Table 4: Nitrogen Deletion Chemistry

| Reactant Type | Reagent | Key Intermediate | Transformation | Reference |

|---|---|---|---|---|

| Secondary aliphatic amines | N-pivaloyloxy-N-alkoxyamides | Isodiazene | C-C bond formation, N₂ extrusion | d-nb.infonih.gov |

Reactions Involving the Nitro Group

The nitro group of this compound is a key site for chemical modification, primarily through reduction to an amino group.

Reduction of the Nitro Group to Amino Functionality

The reduction of the aromatic nitro group in this compound to an amino group to form 2-Amino-4-(trifluoromethyl)benzamide is a crucial transformation for the synthesis of various biologically active molecules and chemical intermediates. researchgate.net The selective reduction of a nitro group in the presence of an amide can be challenging, as many reducing agents can also affect the amide functionality. researchgate.net

Several methods have been developed for the chemoselective reduction of nitroarenes. nih.gov Traditional methods often involve catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon (Pd/C) with hydrogen gas. youtube.com However, these conditions can sometimes lead to the reduction of other functional groups. youtube.com

Alternative reagents have been explored to achieve higher selectivity. A combination of iron (Fe) and hydrochloric acid (HCl) is a classic and effective method for nitro group reduction that is often compatible with other reducible functional groups. youtube.com Another approach involves the use of hydrazine (B178648) hydrate, which has been shown to selectively reduce aromatic nitro groups under pressure in the presence of an amide. researchgate.net More recently, metal-free reduction methods have been developed, such as the use of tetrahydroxydiboron (B82485) (B₂(OH)₄) with an organocatalyst like 4,4'-bipyridine, which can rapidly and chemoselectively reduce nitroarenes at room temperature. nih.gov Heterogeneous biocatalysts, such as hydrogenase enzymes immobilized on carbon black, have also been shown to be highly selective for nitro group reduction under mild, aqueous conditions. nih.gov

Table 5: Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/Catalyst System | Conditions | Selectivity Notes | Reference |

|---|---|---|---|

| H₂ / Raney Nickel | - | May reduce other functional groups like ketones. | youtube.com |

| Fe / HCl | - | More selective for the nitro group over some other reducible groups. | youtube.com |

| Hydrazine Hydrate | Pressure | Selective for aromatic nitro groups in the presence of amides. | researchgate.net |

| Tetrahydroxydiboron / 4,4'-bipyridine | Room Temperature | High chemoselectivity, metal-free. | nih.gov |

| Hydrogenase / Carbon Black | Mild, Aqueous | Highly selective for the nitro group. | nih.gov |

| SnCl₂·2H₂O / Ethanol | 70°C | Used for the reduction of nitroarenes. | researchgate.net |

Investigation of Redox Reactions and their Impact on Molecular Stability

The redox chemistry of this compound is primarily centered around the nitro group, which significantly influences the molecule's stability and reactivity. The reduction of the nitro group is a key transformation that can lead to the formation of various heterocyclic systems and is crucial for the biological activity of related compounds.

The reduction of the nitro group in aromatic compounds can be achieved through various methods. For instance, in the synthesis of benzo-fused 1,2,4-triazinyl radicals from N′-(2-nitrophenyl)-N′-phenylbenzohydrazide, the nitro group is effectively reduced to an amino group using reagents such as Palladium on carbon with hydrogen gas (Pd-C/H₂) or Indium powder in acetic acid. acs.org These methods provide high yields, with the Indium-mediated reduction offering the convenience of a one-pot reaction for subsequent cyclization. acs.org A comparison of different reducing agents for a similar transformation is presented in the table below.

| Entry | Reducing Agent | Equivalents | Yield (%) |

| 1 | In | 4 | 91 |

| 2 | Sn | 4 | 96 |

| 3 | Fe | 10 | 68 |

| Data sourced from a study on the synthesis of Blatter radicals, demonstrating the efficiency of different metals in the reduction of a nitro group and subsequent cyclization. acs.org |

The stability of the this compound scaffold is significantly altered upon reduction of the nitro group. This transformation is a critical activation step for the antitubercular activity of a class of drugs known as benzothiazinones (BTZs). tcichemicals.com It is proposed that the reduction of the nitro group to a nitroso derivative within the mycobacterium is essential for the covalent modification of the enzyme DprE1, which is the target of these drugs. tcichemicals.com This highlights the profound impact of redox reactions on the molecular stability and biological function of molecules containing the nitroaromatic moiety.

Furthermore, the oxidative chemistry of related nitroaromatic compounds has been studied. For example, the oxidation of 4-nitro-17β-estradiol with a peroxidase/H₂O₂ system leads to dimerization through phenoxy radical coupling. chemsociety.org.ng In contrast, the oxidation of 2-nitro-17β-estradiol results in hydroxylation and other transformations of the steroid skeleton. chemsociety.org.ng While not directly involving this compound, these studies underscore the diverse reactivity of the nitroaromatic system under oxidative conditions and the influence of the nitro group's position on the reaction outcome.

Reactions at the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is a key substituent in many pharmaceuticals and agrochemicals due to its high stability and its ability to modulate the electronic properties and lipophilicity of a molecule. Generally, the carbon-fluorine bonds in a trifluoromethyl group are very strong, making this group resistant to many chemical transformations. acs.org

Nucleophilic Substitution Reactions of Trifluoromethyl Groups

Direct nucleophilic substitution at the trifluoromethyl group attached to an aromatic ring is a challenging transformation due to the strength of the C-F bonds. Historically, the trifluoromethyl group was considered to be a very stable and unreactive substituent. acs.org

Research into the reactivity of aromatic trifluoromethyl compounds with nucleophiles has shown that such reactions are possible but often require specific conditions or activation of the aromatic ring. For instance, the hydrolysis of a trifluoromethyl group to a carboxylic acid can be achieved under harsh conditions using concentrated or fuming sulfuric acid. acs.orgrsc.orgnih.gov This reaction has been used as a method to prepare carboxylic arylphosphines from their trifluoromethylated precursors. rsc.orgnih.gov The proposed mechanism for this hydrolysis in the presence of sulfuric acid is depicted in the table below.

| Step | Description |

| 1 | Protonation of a fluorine atom of the CF₃ group by sulfuric acid. |

| 2 | Loss of hydrogen fluoride (B91410) (HF) to form a difluorocarbocation intermediate. |

| 3 | Nucleophilic attack by water or bisulfate on the carbocation. |

| 4 | Subsequent hydrolysis steps to replace the remaining fluorine atoms with hydroxyl groups, eventually leading to the carboxylic acid. |

| A generalized mechanism for the acid-catalyzed hydrolysis of an aryl trifluoromethyl group. researchgate.net |

While direct substitution of the entire CF₃ group by a nucleophile is rare, studies on related systems have provided insights into its electronic influence on nucleophilic aromatic substitution (SNAr) reactions occurring at other positions on the ring. In a study of nitrophenyl ethers, the trifluoromethyl group was found to be a strong activating group for SNAr reactions. chemsociety.org.ng The reactivity was influenced by the position of the CF₃ group relative to the reaction center, with a para-CF₃ group showing a more significant activating effect than an ortho-CF₃ group, which can be attributed to both electronic and steric factors. chemsociety.org.ng

Recent advancements have explored the transformation of trifluoromethyl groups under milder conditions. For example, methods for the selective transformation of a single C-F bond of a trifluoromethyl group have been developed, particularly in systems with ortho-silyl substituents. tcichemicals.com Additionally, the conversion of benzotrifluorides to benzophenone (B1666685) derivatives can be achieved using boron tribromide in the presence of an arene. tcichemicals.com

Intramolecular Cyclization and Heterocycle Formation

The benzamide scaffold of this compound is a versatile precursor for the synthesis of various heterocyclic systems through intramolecular cyclization reactions. These reactions often involve the participation of the amide and nitro functionalities, leading to the formation of fused ring systems with potential biological activity.

Formation of Benzothiazinones from Nitro-Trifluoromethylated Benzamide Precursors

A significant application of nitro-trifluoromethylated benzamide precursors is in the synthesis of 1,3-benzothiazin-4-ones (BTZs), a class of potent antitubercular agents. wikipedia.orgdtic.mil The synthesis of these compounds often starts from precursors like 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid or the corresponding benzamide. rsc.orgthieme-connect.com

A common synthetic route to BTZs involves the reaction of the corresponding benzoyl chloride with a thiocyanate salt to form a benzoyl isothiocyanate intermediate. This reactive intermediate then undergoes cyclization with an amine. thieme-connect.com For example, the synthesis of the clinical candidate BTZ043 utilizes this methodology. wikipedia.orgthieme-connect.com An alternative pathway involves the reaction with carbon disulfide and methyl iodide to form a stable 2-(methylthio)-8-nitro-6-(trifluoromethyl)benzo-1,3-thiazin-4-one, which is then further reacted to yield the final product. thieme-connect.com

The structural integrity of the nitro-trifluoromethylated benzene (B151609) ring is crucial for these transformations. The nitro group at the 8-position and the trifluoromethyl group at the 6-position of the resulting benzothiazinone are key features for the antitubercular activity. wikipedia.org

Cyclodehydration to Fused Triazines

The this compound scaffold can also be envisioned as a precursor for the synthesis of fused triazine systems. A general and efficient route to benzo-fused 1,2,4-triazinyl radicals involves the reduction of a nitro group on an N'-(2-nitroaryl)hydrazide, followed by an acid-mediated cyclodehydration. acs.orgresearchgate.net

This two-step process highlights the potential for derivatives of this compound to undergo similar transformations. For instance, a hydrazide derivative of this compound could be reduced to the corresponding amino compound, which would then be susceptible to intramolecular cyclization upon treatment with acid to form a fused triazine ring system. acs.org The general scheme for this transformation is as follows:

| Step | Transformation | Reagents/Conditions |

| 1 | Reduction of Nitro Group | Pd-C, H₂ or In, AcOH |

| 2 | Cyclodehydration | Acetic Acid (reflux) |

| A generalized pathway for the formation of benzo-fused triazines from nitroaryl hydrazide precursors. acs.org |

The cyclodehydration of β-keto-N-acylsulfonamides with hydrazine salts also provides a modular synthesis of 3,6-disubstituted-1,2,4-triazines, further demonstrating the utility of cyclodehydration reactions in the synthesis of this class of heterocycles. vaia.com

Intramolecular Cyclization Reactions in Related Scaffold Development

The benzamide functional group is a versatile handle for the construction of a wide array of heterocyclic scaffolds through intramolecular cyclization reactions. These reactions often leverage the reactivity of the amide nitrogen and carbonyl carbon, as well as ortho-substituents on the benzene ring.

For example, palladium-catalyzed tandem addition/cyclization of 2-(benzylidenamino)benzonitriles with arylboronic acids provides access to 2,4-diarylquinazolines. nih.gov This process involves a sequential nucleophilic addition followed by an intramolecular cyclization. nih.gov While starting from a benzonitrile (B105546), this illustrates a powerful strategy for heterocycle synthesis that could be adapted to benzamide derivatives.

Another relevant example is the divergent cyclization of 2-(5-iodo-1,2,3-triazolyl)benzamides, which can lead to either triazole-fused lactams or cyclic imidates depending on the reaction conditions. nih.gov The N-attack of the amide anion is promoted by copper catalysis, while O-attack occurs in the presence of a base in a non-polar solvent. nih.gov This demonstrates the tunable reactivity of the amide group in intramolecular cyclizations.

Furthermore, the cyclization of o-hydroxyphenyl propargylamines with sodium sulfinates, catalyzed by a Lewis acid, yields 3-sulfonylbenzofurans through a sulfa-Michael addition followed by annulation. acs.org These examples, while not directly involving this compound, showcase the broad potential of intramolecular cyclization reactions of substituted benzamides in the development of diverse and complex heterocyclic scaffolds.

Advanced Spectroscopic and Structural Characterization of 2 Nitro 4 Trifluoromethyl Benzamide and Its Analogues

Single Crystal X-ray Diffraction Analysis

While a detailed crystal structure for 2-Nitro-4-(trifluoromethyl)benzamide itself is not extensively documented in the reviewed literature, a wealth of information can be derived from the structural analysis of its close analogues. These studies are crucial for understanding the conformational preferences, intermolecular interactions, and solid-state packing of this class of compounds.

The spatial arrangement of functional groups in substituted benzamides is largely defined by the torsion or dihedral angles between the plane of the benzene (B151609) ring and the planes of the amide and nitro groups. In analogues, these groups are typically twisted out of the benzene ring's plane.

For instance, in the closely related structure of 2-chloro-3-nitro-5-(trifluoromethyl)benzamide (B3034784), the amide group's non-hydrogen atoms form a plane that is significantly inclined with respect to the benzene ring, with dihedral angles of 49.0(2)° and 43.4(2)° for the two independent molecules in the asymmetric unit. researchgate.net The nitro group is also substantially twisted out of the ring plane. researchgate.net This non-planar conformation is a common feature in sterically hindered ortho-substituted benzamides.

Table 1: Selected Dihedral Angles in Analogues of this compound

| Compound | Groups Defining Dihedral Angle | Dihedral Angle (°) | Citation |

| 2-chloro-3-nitro-5-(trifluoromethyl)benzamide (Molecule 1) | Benzene Ring & Amide Group | 49.0 (2) | researchgate.net |

| 2-chloro-3-nitro-5-(trifluoromethyl)benzamide (Molecule 2) | Benzene Ring & Amide Group | 43.4 (2) | researchgate.net |

| N-[4-(trifluoromethyl)phenyl]benzamide | Phenyl Ring & para-Substituted Phenyl Ring | ~60 | nih.gov |

| 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide | Benzene Ring & Benzene Ring | 10.40 (12) | researchgate.net |

| 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide | Benzene Ring & Benzene Ring | 12.5 (2) | researchgate.net |

The crystal packing of benzamides is predominantly governed by intermolecular hydrogen bonds, particularly those involving the amide functional group. ias.ac.in Primary amides (–CONH₂) are capable of forming robust hydrogen-bonded synthons.

A study of 2-chloro-3-nitro-5-(trifluoromethyl)benzamide revealed that molecules form N—H⋯O hydrogen-bonded dimers. researchgate.net These dimers further self-assemble through hydrogen bonding to create extended one-dimensional structures described as "primary amide tapes" that propagate along the osti.gov direction in the crystal. researchgate.net This type of supramolecular assembly is a characteristic and stabilizing feature in the crystal engineering of primary amides. nih.gov

In related secondary amide structures, such as N-(2-Methylphenyl)-4-nitrobenzenesulfonamide, molecules are also linked into inversion dimers through pairs of N—H⋯O hydrogen bonds. nih.gov The interplay of these strong hydrogen bonds with weaker interactions, such as C—H⋯O or π–π stacking, dictates the final three-dimensional crystal architecture. nih.govcardiff.ac.uk The understanding of these interaction hierarchies is fundamental to predicting and controlling the solid-state properties of these materials. ias.ac.in

The trifluoromethyl (–CF₃) group often exhibits rotational disorder in crystal structures due to the low energy barrier for rotation around the C–CF₃ single bond. This phenomenon is observed in the crystal structure of the analogue 2-chloro-3-nitro-5-(trifluoromethyl)benzamide. researchgate.net

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a compound's functional groups. libretexts.org These methods are invaluable for structural confirmation and for analyzing the chemical environment of specific bonds.

Infrared spectroscopy is a powerful tool for identifying the key functional groups present in a molecule. pressbooks.pub For this compound, the IR spectrum is expected to be dominated by absorptions from the amide, nitro, and trifluoromethyl groups, as well as the substituted benzene ring.

Amide Group: Primary amides typically show two distinct N–H stretching bands in the region of 3300–3500 cm⁻¹. libretexts.org A very strong absorption, known as the Amide I band, which is primarily due to the C=O stretching vibration, is expected between 1670 cm⁻¹ and 1780 cm⁻¹. libretexts.orgspectroscopyonline.com

Nitro Group: Aromatic nitro compounds are characterized by two strong, distinct stretching vibrations of the N–O bonds. orgchemboulder.com The asymmetrical stretch typically appears in the 1550–1475 cm⁻¹ range, while the symmetrical stretch is found at lower wavenumbers, between 1360–1290 cm⁻¹. orgchemboulder.com

Trifluoromethyl Group: The C–F stretching vibrations within the –CF₃ group give rise to very strong and characteristic absorption bands, typically found in the 1300–1000 cm⁻¹ region.

Aromatic Ring: Absorptions corresponding to C=C stretching within the aromatic ring are expected in the 1600–1450 cm⁻¹ region, while aromatic C–H stretching occurs above 3000 cm⁻¹. spectroscopyonline.com

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity | Citation |

| Amide (–CONH₂) | N–H Stretch (asymmetric & symmetric) | 3500 - 3300 | Medium | libretexts.org |

| Amide (–CONH₂) | C=O Stretch (Amide I) | 1780 - 1670 | Strong | libretexts.orgspectroscopyonline.com |

| Nitro (–NO₂) | N–O Asymmetric Stretch | 1550 - 1475 | Strong | orgchemboulder.com |

| Nitro (–NO₂) | N–O Symmetric Stretch | 1360 - 1290 | Strong | orgchemboulder.com |

| Trifluoromethyl (–CF₃) | C–F Stretch | 1300 - 1000 | Strong | - |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak | spectroscopyonline.com |

Raman spectroscopy offers complementary information to IR spectroscopy, as the selection rules for vibrational activity differ. researchgate.net Vibrations that involve a change in polarizability, such as those in symmetric and non-polar bonds, often produce strong Raman signals.

For this compound, the Raman spectrum would be particularly useful for observing:

Nitro Group Vibrations: The symmetric stretching mode of the nitro group is typically very strong in Raman spectra. In related nitroaromatic compounds like 4-nitrothiophenol, this band appears prominently around 1332 cm⁻¹. niscpr.res.in Studies on nitrobenzaldehydes also show characteristic nitro group vibrations in their Raman spectra. muthayammal.in

Aromatic Ring Vibrations: The breathing modes and other symmetric stretches of the substituted benzene ring are generally strong and well-defined in the Raman spectrum, providing information about the substitution pattern.

C=O and C–N Vibrations: The carbonyl stretch of the amide and the C-N stretching vibrations are also Raman active and can be used for structural analysis. researchgate.net

The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule, as demonstrated in combined experimental and theoretical studies on related compounds like o-nitrobenzamide.

Table 3: Expected Key Raman Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity | Citation |

| Nitro (–NO₂) | N–O Symmetric Stretch | ~1330 - 1350 | Strong | niscpr.res.inmuthayammal.in |

| Aromatic Ring | Ring Breathing/Stretching Modes | ~1600, ~1000 | Strong to Medium | muthayammal.in |

| Carbonyl (C=O) | C=O Stretch | ~1710 - 1680 | Medium | muthayammal.in |

| Trifluoromethyl (–CF₃) | Symmetric C–F Stretch | ~1300 - 1100 | Medium | - |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial relationships. For fluorinated compounds like this compound, multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, are particularly insightful.

¹H NMR and ¹³C NMR for Comprehensive Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of this compound, the aromatic protons are expected to appear in the downfield region (typically δ 7.5-8.5 ppm). The specific chemical shifts and coupling patterns of the three protons on the benzene ring are influenced by the electronic effects of the three substituents: the electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups, and the carboxamide (-CONH₂) group. The protons on the amide group (-NH₂) would likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbonyl carbon of the amide will be found significantly downfield (δ 165-170 ppm). The aromatic carbons will have distinct chemical shifts reflecting the electron density at their positions, with carbons attached to electron-withdrawing groups being shifted further downfield.

For comparative purposes, the NMR data for key analogues like 2-Nitro-4-(trifluoromethyl)benzoic acid and various trifluoromethyl-substituted benzamides are invaluable. For instance, the ¹H and ¹³C NMR data for 4-(trifluoromethyl)benzoic acid shows characteristic signals that help in assigning the peaks for the target molecule. rsc.orgrsc.org

Table 1: Representative ¹H NMR Data for Analogues of this compound

| Compound | Solvent | Chemical Shifts (δ ppm) and Coupling Constants (J Hz) |

|---|---|---|

| 4-(Trifluoromethyl)benzoic acid rsc.org | DMSO-d₆ | 13.46 (s, 1H, COOH), 8.13 (d, J = 8.1 Hz, 2H, Ar-H), 7.85 (d, J = 8.3 Hz, 2H, Ar-H) |

| 1-Nitro-4-(trifluoromethyl)benzene rsc.orgrsc.org | CDCl₃ | 8.38 (d, J = 8.0 Hz, 2H, Ar-H), 7.86 (d, J = 8.0 Hz, 2H, Ar-H) |

| N-(2-cyanophenyl)-3-(trifluoromethyl) benzamide (B126) iucr.org | CDCl₃-d | 8.58 (d, J = 8.4 Hz, 1H), 8.39 (s, 1H), 8.27 (d, J = 2.2 Hz, 1H), 8.11 (d, J = 7.8 Hz, 1H), 8.00 – 7.87 (m, 1H), 7.74 – 7.66 (m, 3H), 7.33 – 7.26 (m, 1H) |

Table 2: Representative ¹³C NMR Data for Analogues of this compound

| Compound | Solvent | Chemical Shifts (δ ppm) |

|---|---|---|

| 4-(Trifluoromethyl)benzoic acid rsc.org | DMSO-d₆ | 166.66, 135.05, 132.82, 130.53, 125.98, 123.16 |

| 1-Nitro-4-(trifluoromethyl)benzene rsc.org | CDCl₃ | 150.0 (s), 136.1 (q, J = 33.3 Hz), 126.9 – 126.6 (m), 124.1 (s), 123.0 (q, J = 274.1 Hz) |

| 3-(Trifluoromethyl)benzaldehyde rsc.org | CDCl₃ | 190.7 (s), 136.8 (s), 132.6 (q, J = 1.2 Hz), 131.8 (q, J = 33.6 Hz), 130.8 (q, J = 3.6 Hz), 129.8 (s), 126.4 (q, J = 3.7 Hz), 123.5 (q, J = 273.5 Hz) |

¹⁹F NMR for Characterization of Fluorine-Containing Moieties

¹⁹F NMR is an exceptionally sensitive technique for characterizing fluorine-containing compounds. nih.gov Since ¹⁹F is a 100% abundant nucleus with a high gyromagnetic ratio, it provides strong, clear signals. For this compound, the ¹⁹F NMR spectrum is expected to show a singlet for the -CF₃ group. The chemical shift of this signal provides information about the electronic environment of the trifluoromethyl group. The position of the -CF₃ group on the aromatic ring relative to the other substituents significantly influences its chemical shift. In related compounds, the -CF₃ group typically resonates in the range of δ -60 to -65 ppm relative to CFCl₃. rsc.orgcolorado.edu For example, the ¹⁹F NMR signal for 1-nitro-4-(trifluoromethyl)benzene appears at -63.18 ppm. rsc.org A study investigating metabolites in patients treated with a related compound, nitisinone (B1678953), successfully used ¹⁹F NMR to identify compounds containing the CF₃ group, such as 2-nitro-4-trifluoromethylbenzoic acid (NTFA). nih.gov

Table 3: Representative ¹⁹F NMR Data for Analogues of this compound

| Compound | Solvent | Chemical Shift (δ ppm) vs. CFCl₃ |

|---|---|---|

| 1-Nitro-4-(trifluoromethyl)benzene rsc.orgrsc.org | CDCl₃ | -63.2 |

| Methyl 4-(trifluoromethyl)benzoate rsc.org | CDCl₃ | -63.21 |

| 4-(Trifluoromethyl)benzyl methanesulfonate beilstein-journals.org | CDCl₃ | -62.8 |

| 3-(Trifluoromethyl)benzaldehyde rsc.org | CDCl₃ | -63.0 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide significant structural information based on fragmentation patterns.

For this compound (C₈H₅F₃N₂O₃), the calculated molecular weight is approximately 234.13 g/mol . synquestlabs.comguidechem.com In an MS experiment, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be expected at m/z 234 or 235, respectively.

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. The fragmentation of benzamide derivatives typically involves the loss of the amino group (-NH₂) or the entire amide group (-CONH₂). researchgate.net Common fragmentation pathways for aromatic nitro compounds include the loss of NO₂ (46 Da) or NO (30 Da). nih.gov Therefore, the mass spectrum of this compound is expected to show characteristic fragment ions resulting from these cleavages.

Key expected fragmentation patterns include:

Loss of the amide radical: A peak corresponding to the loss of ·NH₂ (16 Da) to form the [M-16]⁺ ion.

Formation of the benzoyl cation: Cleavage of the C-N bond can lead to the formation of the 2-nitro-4-(trifluoromethyl)benzoyl cation.

Loss of the nitro group: Peaks corresponding to the loss of ·NO₂ (46 Da) or ·NO (30 Da) from the molecular ion are anticipated.

Cleavage of the trifluoromethyl group: Loss of ·CF₃ (69 Da) could also be a possible fragmentation pathway.

Analysis of these fragments allows for the confirmation of the different structural components of the molecule.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Nitro-4-(trifluoromethyl)benzoic acid |

| 2-Amino-4-(trifluoromethyl)benzamide |

| 4-(Trifluoromethyl)benzoic acid |

| 1-Nitro-4-(trifluoromethyl)benzene |

| N-(2-cyanophenyl)-3-(trifluoromethyl) benzamide |

| 3-(Trifluoromethyl)benzaldehyde |

| Nitisinone (2-[2-nitro-4-(trifluoromethyl)benzoyl]-cyclohexane-1,3-dione) |

| Methyl 4-(trifluoromethyl)benzoate |

Computational Chemistry Investigations of 2 Nitro 4 Trifluoromethyl Benzamide Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and a host of derived properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. nih.gov It provides a balance between accuracy and computational cost, making it suitable for medium to large-sized molecules. Functionals such as B3LYP and M06-2X, combined with basis sets like 6-311++G(d,p), are commonly employed for these calculations. acs.orgresearchgate.net

The first step in a DFT study is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. nih.govq-chem.com For 2-Nitro-4-(trifluoromethyl)benzamide, optimization reveals key structural parameters. Studies on similar substituted benzamides show that the carboxamide and nitro groups are often significantly twisted out of the plane of the benzene (B151609) ring. researchgate.net In 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, for instance, the nitro group is oriented nearly perpendicular to the benzene ring plane. researchgate.net This twisting arises from steric hindrance and electronic repulsion between the bulky adjacent groups.

Once the geometry is optimized, various electronic properties can be calculated. The distribution of electron density is analyzed through Molecular Electrostatic Potential (MESP) maps, which identify the electron-rich and electron-deficient regions of the molecule. elsevierpure.com These maps are crucial for understanding intermolecular interactions, as the N-H group, for example, could offer promising active site interactions for protein binding. elsevierpure.com

Furthermore, Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the molecule's reactivity. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical stability and reactivity. nih.govelsevierpure.com A smaller gap suggests that the molecule is more reactive and can more easily undergo electronic transitions.

| Computational Method | Basis Set | Purpose | Typical Findings for Aromatic Nitro Compounds |

|---|---|---|---|

| DFT (e.g., B3LYP) | 6-31G(d,p) / 6-311++G(d,p) | Geometry Optimization | Non-planar structures with twisted nitro and amide/carboxyl groups. researchgate.net |

| DFT (e.g., B3LYP) | 6-311++G(d,p) | Electronic Structure (HOMO/LUMO) | Charge transfer occurs within the molecule. researchgate.net |

| TD-DFT | 6-311++G(d,p) | Excited States / UV-vis Spectra | Complements experimental findings on electronic transitions. researchgate.net |

Theoretical vibrational analysis using DFT is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies and their corresponding intensities can be predicted. niscpr.res.in These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, leading to better agreement with experimental data. niscpr.res.inmuthayammal.in

For this compound, specific vibrational modes associated with its functional groups can be predicted based on studies of similar compounds.

NO₂ Group: Nitro compounds display characteristic strong stretching vibrations. The asymmetric (tasNO₂) and symmetric (tsNO₂) stretching modes are typically located in the regions of 1580–1500 cm⁻¹ and 1380–1300 cm⁻¹, respectively. esisresearch.orgesisresearch.org

CF₃ Group: The trifluoromethyl group also has strong, characteristic absorption bands.

Amide Group (CONH₂): The C=O stretching vibration is a very strong band, typically appearing in the 1715-1650 cm⁻¹ region. researchgate.net The N-H stretching vibrations of the primary amide appear as two bands in the 3400-3100 cm⁻¹ range.

Aromatic Ring: The C-H stretching vibrations of the benzene ring are expected above 3000 cm⁻¹. researchgate.net

The following table summarizes the expected vibrational frequencies based on data from related nitroaromatic compounds.

| Functional Group | Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H (Amide) | Stretching | 3400 - 3100 | Medium |

| C-H (Aromatic) | Stretching | 3120 - 3000 | Medium-Weak |

| C=O (Amide) | Stretching | 1715 - 1650 | Very Strong researchgate.net |

| NO₂ | Asymmetric Stretching | 1580 - 1500 | Strong esisresearch.org |

| NO₂ | Symmetric Stretching | 1380 - 1300 | Strong esisresearch.org |

| C-N | Stretching | 1330 - 1260 | Medium esisresearch.org |

Molecules with significant nonlinear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. The first hyperpolarizability (β) is a molecular property that quantifies the second-order NLO response. rug.nl Large values of β are often found in molecules with a strong charge-transfer character, typically those containing electron-donating and electron-accepting groups connected by a π-conjugated system.

The presence of the electron-withdrawing nitro (NO₂) and trifluoromethyl (CF₃) groups, along with the electron-donating potential of the amide group, suggests that this compound could exhibit NLO properties. Computational methods, specifically time-dependent DFT (TD-DFT), can be used to calculate the components of the first hyperpolarizability tensor. rug.nl Studies on similar molecules, like p-nitroaniline, have shown that DFT calculations can predict β values, although they may be larger than experimental results. rug.nl The calculation of high polarizability and hyperpolarizability values can indicate enhanced bioactivity. acs.org

Molecular Modeling and Simulation

While quantum chemical calculations focus on the intrinsic properties of a single molecule, molecular modeling and simulation techniques are used to study its behavior in a more complex environment, such as its interaction with a biological target or its conformational flexibility.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. elsevierpure.com This method is central to structure-based drug design, where researchers aim to predict how a small molecule (ligand), such as this compound, might interact with the binding site of a target protein or enzyme. nih.gov

The process involves placing the ligand in various positions and orientations within the protein's binding pocket and calculating a "binding score" or "binding affinity" for each pose. nih.gov This score estimates the strength of the interaction, with lower scores (indicating lower binding energy) generally suggesting a more favorable interaction. Studies on nitro-substituted benzamide (B126) derivatives have used molecular docking to investigate their binding to enzymes like inducible nitric oxide synthase (iNOS), which is involved in inflammation. nih.gov The results of such studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. These predictions help to rationalize the biological activity of compounds and guide the design of new derivatives with improved affinity. elsevierpure.com

Molecules that are not rigid can exist in multiple three-dimensional shapes, or conformations, due to rotation around single bonds. Conformational analysis is the study of the energies and stabilities of these different conformers. ufms.br For this compound, rotation can occur around the bond connecting the benzene ring to the amide group and the C-N bond of the amide itself.

Computational methods can systematically rotate these bonds and calculate the energy of the resulting structure, generating a potential energy landscape (PEL). ufms.br The PEL is a map that shows how the molecule's energy changes with its conformation. The low-energy regions on this map correspond to the most stable and, therefore, most populated conformers. ufms.br Understanding the preferred conformation is crucial, as the biological activity of a molecule often depends on its ability to adopt a specific shape to fit into a protein's binding site. Studies on related flexible molecules have successfully used theoretical calculations to identify the most stable conformers in equilibrium. ufms.brrsc.org

Regioselectivity Predictions in Chemical Reactions

No computational studies predicting the regioselectivity of chemical reactions involving this compound were found. Such studies would typically involve calculating the energies of different possible reaction products to determine the most likely outcome.

Mechanistic Insights from Computational Studies

Energy Profiles and Transition State Analysis of Reaction Pathways

There is no available research detailing the energy profiles or transition state analyses for reaction pathways of this compound. This type of analysis is crucial for understanding the step-by-step mechanism of a chemical reaction and identifying the rate-determining steps.

Analysis of Substituent Effects on Reaction Energetics

Specific computational analyses of how the nitro and trifluoromethyl substituents on the benzamide scaffold influence reaction energetics for this compound have not been published. Such an analysis would provide insight into how these groups activate or deactivate the molecule towards certain reactions and direct the outcome.

Applications in Advanced Organic Synthesis

Role as Pharmaceutical Intermediates and Building Blocks

2-Nitro-4-(trifluoromethyl)benzamide and its close derivatives are pivotal in the synthesis of various pharmaceutical agents. The presence of the nitro, trifluoromethyl, and benzamide (B126) functional groups provides multiple reaction sites for constructing diverse molecular architectures.

While direct synthesis from this compound is a plausible route, it is more common for the corresponding benzonitrile (B105546) to be used. 2-Nitro-4-(trifluoromethyl)benzonitrile (B1329358) can be hydrolyzed to the intermediate this compound. This amide can then be further processed, for instance, through hydrolysis to its corresponding benzoic acid, which can then be transformed into mandelic acid derivatives. These chiral 2-hydroxycarboxylic acids are valuable synthons for the chemical industry. google.comnih.gov A typical synthetic pathway involves the conversion of the benzoyl group into a mandelic acid moiety through stereoselective reactions. rsc.orgresearchgate.netnih.gov The synthesis of (R)-mandelic acid and its amide has been demonstrated using biocatalytic methods involving recombinant E. coli strains, highlighting the importance of these structures as building blocks. google.comnih.gov

Nitroaromatic compounds are a class of molecules that have garnered significant interest as potential anticancer agents. nih.gov Research has shown that various nitrated compounds exhibit growth inhibitory activity against human cancer cell lines. nih.govresearchgate.net The mechanism of action for some of these compounds is linked to their alkylating properties, particularly when a good leaving group is present at the benzylic position. nih.govnih.gov

The this compound structure has been specifically explored in this context. For instance, fluorinated benzamide derivatives such as N-(2,6-Dioxo-3-piperidyl)-4-nitro-2-(trifluoromethyl)benzamide have been synthesized as novel binders for the Cereblon (CRBN) protein, a critical component in the design of Proteolysis-Targeting Chimeras (PROTACs) for cancer therapy. nih.gov

In the realm of antifungal research, benzamide derivatives containing a triazole moiety have been synthesized and tested. While the introduction of a trifluoromethyl group to certain N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives was found to decrease activity in one study, it underscores the role of this functional group in modulating biological effects. sigmaaldrich.com Other studies have highlighted that an electron-withdrawing trifluoromethyl group can positively influence the antifungal activity in different synthetic series of 1,2,4-triazoles. nih.gov

The 2-nitro-4-(trifluoromethyl)phenyl motif is a key structural component in several important therapeutic and agrochemical agents.

Nitisinone (B1678953): This drug, used to treat hereditary tyrosinemia type 1, is chemically known as 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione. patsnap.com Its synthesis directly involves precursors derived from the this compound structure. A common synthetic route starts with 2-nitro-4-trifluoromethylbenzoic acid, which can be prepared by the hydrolysis of this compound. The benzoic acid is converted to 2-nitro-4-trifluoromethylbenzoyl chloride, which then reacts with 1,3-cyclohexanedione (B196179) to form Nitisinone. rsc.org

Isoxaflutole: This herbicide functions by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. google.com A key intermediate in its synthesis is 2-nitro-4-trifluoromethylbenzonitrile. asianpubs.orgnih.gov Given that benzamides are hydrated forms of nitriles, this compound is a closely related intermediate.

Nilotinib Precursors: The anticancer drug Nilotinib is a selective Bcr-Abl tyrosine kinase inhibitor. nih.gov Its synthesis, however, utilizes a different benzamide isomer. The key condensation step involves reacting 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzeneamine with 4-methyl-3-nitrobenzoyl chloride, which is derived from 4-methyl-3-nitrobenzoic acid. nih.gov Therefore, while a nitro-benzamide derivative is a crucial precursor, it is not this compound but rather a 4-methyl-3-nitrobenzamide (B98135) derivative. researchgate.netnih.gov

BTZ043 Precursors: Benzothiazinones (BTZs), such as BTZ043 and Macozinone, are a promising class of antitubercular agents that inhibit the DprE1 enzyme essential for mycobacterial cell wall synthesis. nih.govrsc.org The synthesis of these compounds also starts from a different structural isomer. The common precursor is 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid or its corresponding benzamide. nih.govrsc.org This highlights the high degree of structural specificity required for synthesizing these complex therapeutic agents.

The following table summarizes the role of this compound and its closely related derivatives as intermediates.

| Target Molecule | Class | Role of this compound or Derivative | Citations |

| Nitisinone | Pharmaceutical (for Tyrosinemia Type 1) | The corresponding benzoic acid is a direct precursor. | rsc.org |

| Isoxaflutole | Agrochemical (Herbicide) | The corresponding benzonitrile is a key intermediate. | google.comasianpubs.orgnih.gov |

| Nilotinib | Pharmaceutical (Anticancer) | Not a direct precursor; a different isomer (4-methyl-3-nitrobenzamide) is used. | researchgate.netnih.gov |

| BTZ043 | Pharmaceutical (Antitubercular) | Not a direct precursor; a different isomer (2-chloro-3-nitro-5-(trifluoromethyl)benzamide) is used. | nih.govrsc.org |

This table is interactive. Click on the headers to sort.

A molecular scaffold is a core structure upon which new molecules with specific biological activities are designed and synthesized. The 2-nitro-4-(trifluoromethyl)phenyl fragment, the core of this compound, has been exploited as a scaffold to develop novel bioactive compounds. mdpi.comnih.gov

Researchers have utilized this fragment to create small molecule inhibitors targeting the aggregation of alpha-Synuclein fibrils, which are implicated in neurodegenerative diseases like Parkinson's disease. mdpi.com In another study, a thiosemicarbazide (B42300) containing a 4-trifluoromethylphenyl group, built upon a 3-nitrobenzohydrazide scaffold, was identified as the most active compound against certain Gram-positive bacteria. Furthermore, N-(2,6-Dioxo-3-piperidyl)-4-nitro-2-(trifluoromethyl)benzamide was synthesized as a novel ligand for Cereblon, demonstrating the utility of this scaffold in developing molecules for targeted protein degradation, a cutting-edge therapeutic strategy. nih.gov

The table below details research findings on the use of this chemical scaffold.

| Research Area | Scaffold/Fragment Used | Key Finding | Citations |

| Neurodegeneration | 2-nitro and/or 4-trifluoromethyl-decorated phenyl fragment | Development of small molecule inhibitors of alpha-Synuclein fibril formation. | mdpi.com |

| Anticancer (PROTACs) | 4-nitro-2-(trifluoromethyl)benzamide | Synthesis of a novel binder for the Cereblon (CRBN) E3 ligase. | nih.gov |

| Antibacterial | 4-(trifluoromethyl)phenyl group on a 3-nitrobenzohydrazide scaffold | Thiosemicarbazide derivative showed the highest activity against certain bacteria. | |

| Chloride Channel Probes | 5-nitro-2-[N-3-(4-azidophenyl)-propylamino]-benzoic acid | A photoaffinity analog was synthesized to act as a structural probe for chloride channels. |

This table is interactive. Click on the headers to sort.

Applications in Agrochemical Research

The utility of this compound and its derivatives extends into agrochemical research, primarily as intermediates for herbicides.

The most prominent example of this compound's relevance in agrochemicals is its connection to the synthesis of the herbicide Isoxaflutole. google.com Isoxaflutole is a systemic herbicide used for the control of broadleaf and grass weeds in crops like corn and sugarcane. google.com Its synthesis relies on 2-nitro-4-trifluoromethylbenzonitrile as a key starting material. asianpubs.orgnih.gov The benzamide is directly related to this nitrile via hydration.

Furthermore, the drug Nitisinone, which is synthesized from a precursor of this compound, was originally discovered during the development of a class of herbicides known as HPPD inhibitors. google.com This dual application in both medicine and agriculture underscores the significance of the 2-nitro-4-(trifluoromethyl)benzoyl chemical scaffold.

Reagents in the Synthesis of Complex Organic Molecules

This compound serves as a crucial intermediate in multi-step synthetic pathways aimed at producing high-value chemical compounds. Its chemical structure allows for selective transformations, enabling the construction of more complex molecular architectures.